molecular formula C18H22ClF3N2O3S B3028249 Pnu 177864 hydrochloride CAS No. 1783978-03-9

Pnu 177864 hydrochloride

Cat. No.: B3028249
CAS No.: 1783978-03-9
M. Wt: 438.9 g/mol
InChI Key: UOMDLHQTLPWCCE-UHFFFAOYSA-N
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Description

Pnu 177864 hydrochloride is a potent, selective, and orally active dopamine D3 receptor antagonist. It is structurally consistent with a cationic amphiphilic drug and induces phospholipidosis in vivo. This compound was initially considered as a drug candidate for the chronic treatment of schizophrenia, but severe myopathy was found in skeletal muscles of rats during the initial safety evaluation .

Mechanism of Action

Target of Action

PNU-177864 hydrochloride is a potent, selective, and orally active antagonist of the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans. It is a G protein-coupled receptor that inhibits adenylyl cyclase and is a subtype of the dopamine receptor. It plays a crucial role in the function of the central nervous system.

Mode of Action

As a dopamine D3 receptor antagonist , PNU-177864 hydrochloride binds to the dopamine D3 receptor and blocks its activation by dopamine . This prevents the receptor from triggering the downstream signaling pathways that it normally would when activated by dopamine.

Biochemical Pathways

The primary biochemical pathway affected by PNU-177864 hydrochloride is the dopamine signaling pathway. By antagonizing the dopamine D3 receptor, PNU-177864 hydrochloride can modulate the activity of this pathway, potentially leading to various downstream effects .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

PNU-177864 hydrochloride has been found to induce phospholipidosis in vivo . Phospholipidosis is a condition characterized by the excessive accumulation of phospholipids in tissues. This compound has also been associated with antischizophrenic activity , suggesting potential therapeutic applications in the treatment of schizophrenia.

Biochemical Analysis

Biochemical Properties

Pnu 177864 Hydrochloride plays a significant role in biochemical reactions as a dopamine D3 receptor antagonist . It interacts with the dopamine D3 receptors, blocking the binding of dopamine, a neurotransmitter, to these receptors . This interaction alters the biochemical signaling pathways, leading to its observed effects .

Cellular Effects

This compound influences cell function by interacting with the dopamine D3 receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . The blocking of dopamine binding to the D3 receptors can lead to changes in the cellular responses to dopamine, which can have wide-ranging effects on cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the dopamine D3 receptors, preventing dopamine from binding to these receptors . This can lead to changes in gene expression and cellular signaling pathways, as the D3 receptors are involved in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the dopamine signaling pathway, as it interacts with the dopamine D3 receptors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its physicochemical properties and its interactions with the dopamine D3 receptors

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with the dopamine D3 receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Pnu 177864 hydrochloride would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards. detailed industrial production methods are not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

Pnu 177864 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pnu 177864 hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pnu 177864 hydrochloride is unique due to its high selectivity for dopamine D3 receptors and its ability to induce phospholipidosis in vivo. This specificity makes it a valuable tool in research focused on dopaminergic signaling and related disorders .

Properties

IUPAC Name

N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3S.ClH/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21;/h3-10,22-23H,2,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMDLHQTLPWCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783978-03-9
Record name PNU-177864 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783978039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNU-177864 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH43729Z9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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